5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione
Overview
Description
5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family. Indoline-2,3-dione derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with a dimethylated indoline core and a propyl chain linked to an o-tolyloxy group, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide.
Introduction of the o-Tolyloxy Group: The final step involves the attachment of the o-tolyloxy group through an etherification reaction, typically using an o-tolyl alcohol and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the indoline-2,3-dione to indoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propyl chain or the o-tolyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of indoline derivatives.
Substitution: Formation of various substituted indoline-2,3-dione derivatives.
Scientific Research Applications
5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: The parent compound with similar core structure but lacking the dimethyl and o-tolyloxy groups.
5,7-Dimethylindoline-2,3-dione: Similar structure but without the propyl and o-tolyloxy groups.
1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione: Similar structure but without the dimethyl groups.
Uniqueness
5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both dimethyl and o-tolyloxy groups can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
5,7-dimethyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-11-15(3)18-16(12-13)19(22)20(23)21(18)9-6-10-24-17-8-5-4-7-14(17)2/h4-5,7-8,11-12H,6,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNFXWRNAJIPKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3C(=O)C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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